Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate
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Overview
Description
Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate is an organic compound with a complex structure that includes a dichlorophenyl group, an acetamido group, and a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate typically involves the reaction of 2,6-dichloroaniline with acetic anhydride to form an intermediate acetamide. This intermediate is then reacted with methyl acrylate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorophenyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetamido group may also play a role in binding to proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
- 6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
Uniqueness
Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate, also known by its CAS number 1622069-55-9, is an organic compound that has garnered significant attention in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications based on diverse scientific literature.
- IUPAC Name : this compound
- Molecular Formula : C12H13Cl2NO3
- Molecular Weight : 290.14 g/mol
- Melting Point : 135 - 137 °C
Synthesis Methods
The synthesis of this compound typically involves the esterification of 3-(2,6-dichlorophenyl)-2-acetamidopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is usually performed under reflux conditions to enhance yield and purity .
Biological Activity
This compound exhibits various biological activities that are of interest in pharmacological research:
- Antiproliferative Effects : Research indicates that compounds with similar structures can inhibit cell proliferation. For example, derivatives containing dichlorophenyl moieties have shown marked antiproliferative effects in mammalian cells by inhibiting topoisomerase II .
- Enzyme Interaction : The compound is believed to interact with specific molecular targets such as enzymes or receptors, modulating biological pathways. The dichlorophenyl ring and acetamide moiety are crucial for binding to these targets .
- Potential Anti-inflammatory Properties : this compound is being explored as an intermediate in the synthesis of pharmaceutical compounds aimed at treating inflammation and pain .
Case Study 1: Anticancer Activity
In a study focusing on similar acetamide derivatives, it was found that certain compounds exhibited significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involved the inhibition of key signaling pathways associated with cell growth and survival .
Case Study 2: Enzyme Inhibition
Another study demonstrated that methyl derivatives like this compound could inhibit enzymes involved in inflammatory processes. This inhibition was linked to the modulation of nuclear factor-kappa B (NF-kB) signaling pathways .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
methyl 2-acetamido-3-(2,6-dichlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c1-7(16)15-11(12(17)18-2)6-8-9(13)4-3-5-10(8)14/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXUEMDODFQRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=C(C=CC=C1Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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